molecular formula C18H22N2OS B4184473 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine

1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine

Cat. No. B4184473
M. Wt: 314.4 g/mol
InChI Key: HJANFCMHNIBUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which results in the modulation of serotonin levels in the brain. The compound may also act on the dopamine system by increasing dopamine release and inhibiting dopamine reuptake.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has a range of biochemical and physiological effects. It has been found to have anxiolytic and antidepressant-like effects in animal models, as well as anti-inflammatory properties. The compound has also been shown to have a neuroprotective effect in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that the compound has not been extensively studied in humans, and its long-term effects are not known.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. One area of interest is its potential use in the treatment of mood disorders, such as anxiety and depression. Further studies are needed to determine the safety and efficacy of the compound in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that the compound has a neuroprotective effect, and further research may lead to the development of new treatments for these diseases. Additionally, research on the compound's mechanism of action may lead to the development of new drugs that target the serotonin and dopamine systems.

Scientific Research Applications

1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. The compound has also been shown to have an effect on the dopamine system, which is involved in reward and motivation.

properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-3-5-16(6-4-14)12-19-7-9-20(10-8-19)18(21)17-11-15(2)22-13-17/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJANFCMHNIBUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CSC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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